methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 301.37 . The IUPAC name is methyl 3- { [ (1Z)-3-oxo-2-phenyl-1-butenyl]amino}-2-thiophenecarboxylate . The InChI code is 1S/C16H15NO3S/c1-11(18)13(12-6-4-3-5-7-12)10-17-14-8-9-21-15(14)16(19)20-2/h3-10,17H,1-2H3/b13-10+ .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
- Thienopyrimidinone Analog Synthesis : Methyl 3-aminothiophene-2-carboxylate serves as a valuable building block in the synthesis of thienopyrimidinone analogs. These compounds have shown promise as potential drug candidates due to their diverse biological effects .
- Quinazolinocarboline Alkaloids : Researchers have employed this compound in the total synthesis of quinazolinocarboline alkaloids. These natural products exhibit interesting pharmacological activities and are of interest for drug discovery .
Medicinal Chemistry and Drug Development
Natural Product Synthesis
Safety and Hazards
properties
IUPAC Name |
methyl 3-[[(Z)-3-oxo-2-phenylbut-1-enyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11(18)13(12-6-4-3-5-7-12)10-17-14-8-9-21-15(14)16(19)20-2/h3-10,17H,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPMSTVWVFPFMC-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=C(SC=C1)C(=O)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=C(SC=C1)C(=O)OC)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate |
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